molecular formula C17H14O4 B5796768 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione

Cat. No. B5796768
M. Wt: 282.29 g/mol
InChI Key: SNEIZUXDRBBVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, also known as TAT-DP, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAT-DP is a derivative of curcumin, a natural compound found in turmeric, with enhanced bioavailability and stability.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to induce apoptosis, inhibit angiogenesis, and reduce migration and invasion. In Alzheimer's disease, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has several advantages for lab experiments, including its high stability and bioavailability, which makes it easier to administer and study. However, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione. One potential area of research is the development of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione and its effects on various signaling pathways. Finally, the development of novel synthesis methods for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione could potentially reduce its cost and increase its availability for research.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione involves the reaction of curcumin with 1,3-dibromo-2-propanol in the presence of potassium carbonate and acetonitrile. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography. The resulting product is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, which is a yellow powder with a melting point of 160-162°C.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-14(12-4-2-1-3-5-12)11-15(19)13-6-7-16-17(10-13)21-9-8-20-16/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIZUXDRBBVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione

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